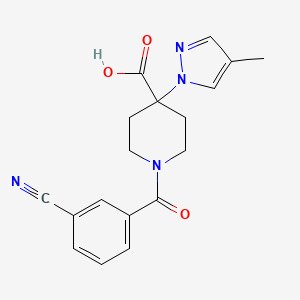![molecular formula C19H16INO2 B5425037 2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5425037.png)
2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline, also known as IQM-316, is a small molecule inhibitor that has been studied for its potential applications in cancer therapy. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mécanisme D'action
The mechanism of action of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline involves the inhibition of the protein kinase CK2. CK2 is an enzyme that plays a key role in cell proliferation and survival, and its overexpression has been linked to various types of cancer. By inhibiting CK2, this compound can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease worldwide. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of CK2 in various cellular processes. However, one limitation of using this compound is that it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential synergistic effects of this compound with other anticancer agents. Finally, the clinical development of this compound as a cancer therapy is an important area of future research.
Méthodes De Synthèse
The synthesis method of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline involves several steps. First, 8-methoxyquinoline is reacted with sodium hydride and 5-iodo-2-methoxybenzaldehyde to form the corresponding intermediate. This intermediate is then reacted with acetic anhydride and trifluoroacetic acid to obtain this compound. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. These findings suggest that this compound may be a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16INO2/c1-22-17-11-8-15(20)12-14(17)7-10-16-9-6-13-4-3-5-18(23-2)19(13)21-16/h3-12H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORWUSJWDLZZKA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)I)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-(1H-imidazol-1-yl)benzyl]-3-methylbenzamide](/img/structure/B5424954.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B5424972.png)

![2-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B5424989.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5424993.png)

![ethyl 4-[2-(benzoylamino)-3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5425003.png)
![methyl 2-[5-(3-bromo-5-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5425014.png)
![N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B5425020.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide](/img/structure/B5425030.png)
![5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B5425034.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5425045.png)
![2-piperidin-1-yl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5425049.png)
![3-(isobutoxymethyl)-9-methyl-2-oxaspiro[4.5]decane-1,6,8-trione](/img/structure/B5425053.png)